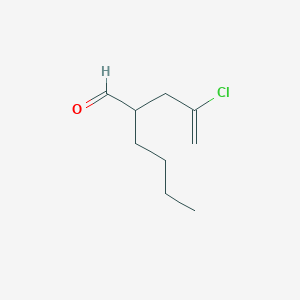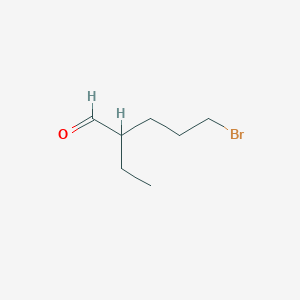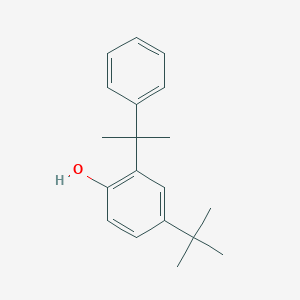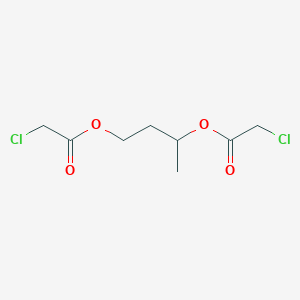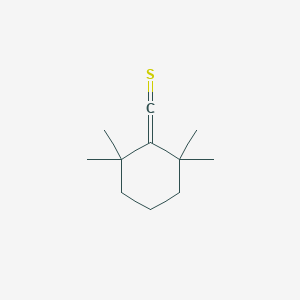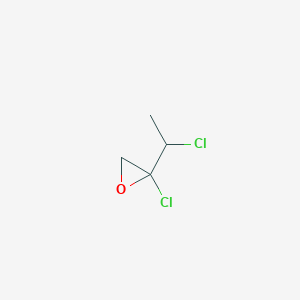
2-Chloro-2-(1-chloroethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(1-chloroethyl)oxirane is an organic compound with the molecular formula C4H6Cl2O. It is a type of epoxide, which is a three-membered cyclic ether. This compound is known for its reactivity due to the strained ring structure of the oxirane group, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-2-(1-chloroethyl)oxirane can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-propanol with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The resulting 1-chloro-2-chloropropane is then treated with a base, such as sodium hydroxide, to induce cyclization and form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(1-chloroethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form corresponding chlorohydrins or further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or amines are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols
Oxidation: Chlorohydrins, carboxylic acids
Reduction: Diols
Applications De Recherche Scientifique
2-Chloro-2-(1-chloroethyl)oxirane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(1-chloroethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epichlorohydrin: Similar in structure but with different reactivity and applications.
1,2-Epoxy-3-chloropropane: Another epoxide with distinct chemical properties and uses.
Uniqueness
2-Chloro-2-(1-chloroethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other epoxides. This makes it valuable in specialized synthetic applications where other epoxides may not be suitable .
Propriétés
Numéro CAS |
51107-31-4 |
|---|---|
Formule moléculaire |
C4H6Cl2O |
Poids moléculaire |
140.99 g/mol |
Nom IUPAC |
2-chloro-2-(1-chloroethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7-4/h3H,2H2,1H3 |
Clé InChI |
JDSHSLWAAFBNGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CO1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


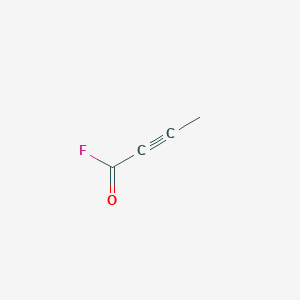
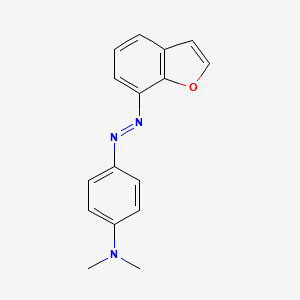
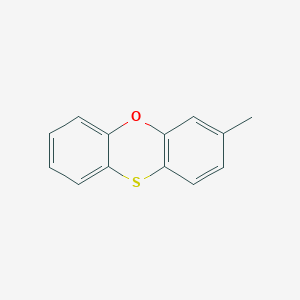
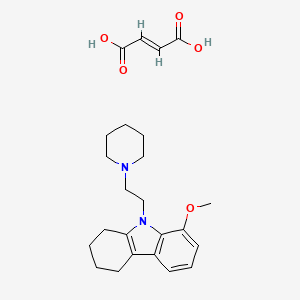

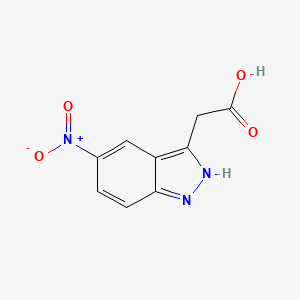
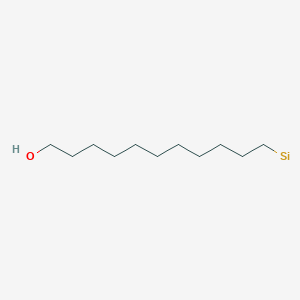
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)

